molecular formula C11H12N2 B3135385 1-(Pyridin-2-yl)cyclopentanecarbonitrile CAS No. 400727-04-0

1-(Pyridin-2-yl)cyclopentanecarbonitrile

Cat. No.: B3135385
CAS No.: 400727-04-0
M. Wt: 172.23 g/mol
InChI Key: MRLREHCMBWHUHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-2-yl)cyclopentanecarbonitrile is a bicyclic organic compound featuring a cyclopentane ring fused to a pyridine moiety at the 2-position, with a nitrile (-CN) functional group attached to the cyclopentane. This structure combines the aromaticity of pyridine with the conformational flexibility of cyclopentane, making it a versatile intermediate in medicinal chemistry and materials science.

The nitrile group enhances reactivity, enabling participation in click chemistry, hydrolysis to carboxylic acids, or incorporation into heterocyclic frameworks.

Properties

IUPAC Name

1-pyridin-2-ylcyclopentane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-9-11(6-2-3-7-11)10-5-1-4-8-13-10/h1,4-5,8H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLREHCMBWHUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Pyridin-2-yl)cyclopentanecarbonitrile typically involves the reaction of pyridin-2-yl-acetonitrile with 1,4-dibromo-butane in the presence of sodium hydride as a base. The reaction is carried out in a mixture of dimethyl sulfoxide and ether at low temperatures . The reaction conditions are crucial for achieving high yields and purity of the product.

Chemical Reactions Analysis

1-(Pyridin-2-yl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Scientific Research Applications

1-(Pyridin-2-yl)cyclopentanecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)cyclopentanecarbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. The pyridine ring can participate in π-π stacking interactions, further affecting its activity .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • Chlorine/Bromine Substitution : The introduction of halogens (e.g., 6-chloro or 5-bromo in and ) increases electrophilicity and steric bulk, enhancing binding affinity to hydrophobic enzyme pockets. For example, bromine in 1-(5-Bromopyridin-2-yl)cyclopropanecarbonitrile may improve kinase inhibition .
  • Pyrimidine vs. Pyridine : Replacing pyridine with pyrimidine () introduces a second nitrogen atom, altering hydrogen-bonding capabilities and solubility. This modification is critical in antiviral agents targeting nucleotide-binding proteins.

Ring Size and Strain

  • Cyclopentane vs. Cyclopropane : Cyclopropane rings () introduce significant ring strain, increasing reactivity in ring-opening reactions. Conversely, cyclopentane (target compound) offers conformational flexibility, favoring stable interactions in drug-receptor complexes.

Electronic and Steric Profiles

  • Methoxyphenyl Substitution (): The methoxy group’s electron-donating nature contrasts with pyridine’s electron-withdrawing effect, shifting the compound’s electronic profile. This change impacts photostability and solubility, making it suitable for materials science applications.

Biological Activity

1-(Pyridin-2-yl)cyclopentanecarbonitrile, with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol, is an organic compound characterized by a cyclopentane ring substituted with a nitrile group and a pyridine ring at the 2-position. This unique structure allows it to engage in various biological activities, making it a subject of interest in pharmacological research.

PropertyDetails
IUPAC Name 1-pyridin-2-ylcyclopentane-1-carbonitrile
Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
InChI Key MRLREHCMBWHUHY-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its structural features, which enable it to interact with various biological targets. The nitrile group can form hydrogen bonds with biological molecules, influencing cellular pathways. Additionally, the pyridine ring can engage in π-π stacking interactions, enhancing its binding affinity to target proteins.

Pharmacological Applications

This compound has been explored for several potential pharmacological applications:

  • Antiviral Activity : Research indicates that compounds similar to this compound exhibit antiviral properties, particularly against viruses such as influenza and HIV. For instance, studies have shown that structural analogs can inhibit viral replication by targeting specific viral enzymes .
  • Inhibition of Biological Pathways : The compound is utilized in studies investigating its role in inhibiting key biological pathways associated with disease processes. Its structural similarity to biologically active molecules allows it to serve as a valuable tool for understanding these pathways .

Study 1: Antiviral Efficacy

A study conducted on pyridine derivatives demonstrated that compounds with similar structures to this compound exhibited significant antiviral activity in vitro against influenza viruses. The mechanism involved the inhibition of viral polymerase, which is essential for viral mRNA synthesis .

Study 2: Biological Pathway Inhibition

Research focusing on the inhibition of endonuclease activity revealed that certain derivatives of pyridine compounds could effectively inhibit this enzymatic function, suggesting potential therapeutic applications in treating viral infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

CompoundStructure TypeBiological Activity
1-(Pyridin-3-yl)cyclopentanecarbonitrilePositional IsomerDifferent reactivity profile
1-(Pyridin-4-yl)cyclopentanecarbonitrilePositional IsomerDistinct chemical properties
Cyclopentanecarbonitrile DerivativesVaried SubstituentsDiverse applications and reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-2-yl)cyclopentanecarbonitrile
Reactant of Route 2
Reactant of Route 2
1-(Pyridin-2-yl)cyclopentanecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.